molecular formula C4H3Cl2N3O B3427248 3,6-Dichloro-5-methoxy-1,2,4-triazine CAS No. 57857-39-3

3,6-Dichloro-5-methoxy-1,2,4-triazine

Cat. No. B3427248
CAS RN: 57857-39-3
M. Wt: 179.99 g/mol
InChI Key: XWUUNLPBZYAFMD-UHFFFAOYSA-N
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Description

“3,6-Dichloro-5-methoxy-1,2,4-triazine” is a derivative of 2,4-dichloro-6-methylphenol . It is a stable, yet highly reactive compound . It has been used in the preparation of a series of triazine-based compounds .


Synthesis Analysis

The synthesis of “3,6-Dichloro-5-methoxy-1,2,4-triazine” involves starting from 1,3,5-triazine, 2,4,6-triamino-1,3,5-triazine (melamine), 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine via either alkylation or amidation . The substitution of Cl by the primary amines on the substrate was achieved in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .


Molecular Structure Analysis

The molecular structure of “3,6-Dichloro-5-methoxy-1,2,4-triazine” can be represented as COc1nc(Cl)nc(Cl)n1 . The molecular weight of this compound is 179.99 .


Chemical Reactions Analysis

The compound “3,6-Dichloro-5-methoxy-1,2,4-triazine” has been used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin . It was also used in the preparation of α-cyclodextrin 2-rotaxanes, substituted s-triazines, and a series of chiral derivatizing reagents .


Physical And Chemical Properties Analysis

The melting point of these 1,3,5-triazine derivatives ranged from 43 °C to 190 °C, while the enthalpy change of melting ranged from 47 to 150 J g −1 . The boiling point is 132-134 °C/49 mmHg (lit.) and the melting point is 86-88 °C (lit.) .

Safety And Hazards

The compound “3,6-Dichloro-5-methoxy-1,2,4-triazine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of “3,6-Dichloro-5-methoxy-1,2,4-triazine” could involve its use in the preparation of a series of triazine-based compounds . These compounds can serve as intrinsically flame-retardant phase change materials and partially address the flammability issue of existing organic phase change materials .

properties

IUPAC Name

3,6-dichloro-5-methoxy-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3O/c1-10-3-2(5)8-9-4(6)7-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUUNLPBZYAFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286706
Record name 3,6-Dichloro-5-methoxy-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-5-methoxy-1,2,4-triazine

CAS RN

57857-39-3
Record name 3,6-Dichloro-5-methoxy-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57857-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloro-5-methoxy-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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